
8H-7,9-Epoxypurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-7,9-Epoxypurine is a heterocyclic organic compound that belongs to the purine family It is characterized by an epoxide group fused to the purine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8H-7,9-Epoxypurine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 7,9-dihydro-8H-purin-8-one with an oxidizing agent to introduce the epoxide group. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium bis(trimethylsilyl)amide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
8H-7,9-Epoxypurine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted purines, which can be further utilized in various synthetic applications .
Applications De Recherche Scientifique
8H-7,9-Epoxypurine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Mécanisme D'action
The mechanism of action of 8H-7,9-Epoxypurine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The epoxide group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication. This compound is particularly effective in targeting cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,9-Dihydro-8H-purin-8-one: Lacks the epoxide group but shares the purine core structure.
2-Amino-7,9-dihydro-8H-purin-8-one: Contains an amino group, offering different reactivity and biological activity.
Uniqueness
8H-7,9-Epoxypurine is unique due to its epoxide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and advanced materials .
Propriétés
Numéro CAS |
727414-27-9 |
|---|---|
Formule moléculaire |
C5H4N4O |
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
9-oxa-1,3,5,8-tetrazatricyclo[6.1.1.02,7]deca-2,4,6-triene |
InChI |
InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)9-3-8(4)10-9/h1-2H,3H2 |
Clé InChI |
WZAVJLAYNLEDNX-UHFFFAOYSA-N |
SMILES canonique |
C1N2C3=CN=CN=C3N1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


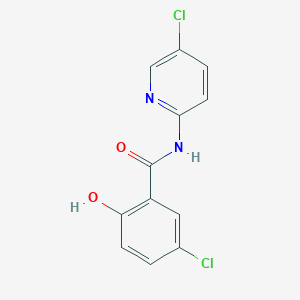
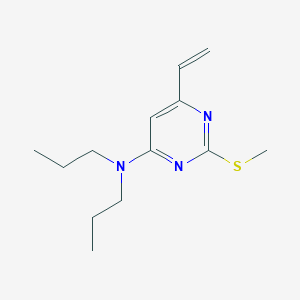
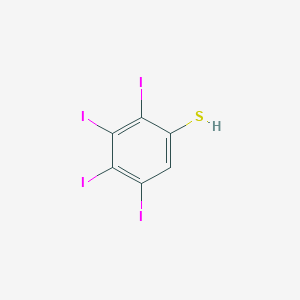
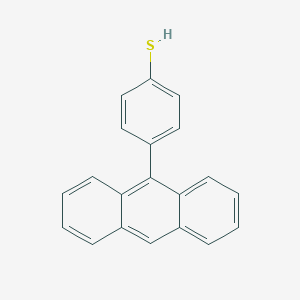
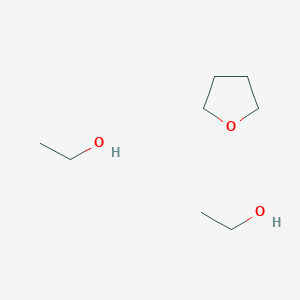
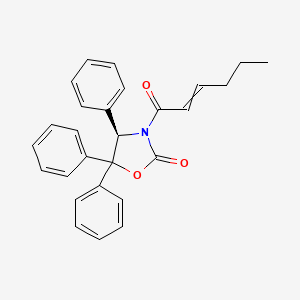
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)

![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
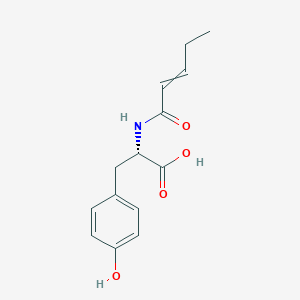
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
